(4S)-4-(3-Pyridylmethyl)-L-glutamic acid

描述

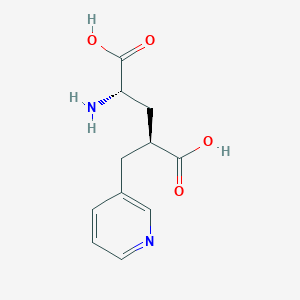

(4S)-4-(3-Pyridylmethyl)-L-glutamic acid is a synthetic glutamate derivative characterized by a pyridylmethyl substituent at the 4S position of the L-glutamic acid backbone. This structural modification enhances its interaction with glutamate transporters and receptors, making it a valuable probe for studying neurological and oncological targets. Its stereochemical specificity (4S configuration) ensures selective binding to biological targets, distinguishing it from other stereoisomers .

属性

分子式 |

C11H14N2O4 |

|---|---|

分子量 |

238.24 g/mol |

IUPAC 名称 |

(2S,4S)-2-amino-4-(pyridin-3-ylmethyl)pentanedioic acid |

InChI |

InChI=1S/C11H14N2O4/c12-9(11(16)17)5-8(10(14)15)4-7-2-1-3-13-6-7/h1-3,6,8-9H,4-5,12H2,(H,14,15)(H,16,17)/t8-,9-/m0/s1 |

InChI 键 |

GKCNIUQCNACZQM-IUCAKERBSA-N |

SMILES |

C1=CC(=CN=C1)CC(CC(C(=O)O)N)C(=O)O |

手性 SMILES |

C1=CC(=CN=C1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O |

规范 SMILES |

C1=CC(=CN=C1)CC(CC(C(=O)O)N)C(=O)O |

产品来源 |

United States |

相似化合物的比较

Structural Analogues of L-Glutamic Acid

Bridge Length and Substitutent Effects

- 3-Atom Bridge Analogues : Compounds with shorter bridges (e.g., 3-atom) exhibit reduced interactions with binding pockets. For example, 3-atom bridge analogues lack π−π interactions with Phe315 in the ATIC enzyme, diminishing their binding affinity compared to the 4S-pyridylmethyl derivative .

- 4- and 5-Atom Bridge Analogues: Longer bridges improve interactions with amino acid side chains in binding pockets. The 4S-pyridylmethyl group’s extended structure facilitates stronger hydrogen bonding and hydrophobic interactions, enhancing target engagement .

Stereochemical Variants

- D-Glutamic Acid Isomers : D-isomers exhibit distinct retention times in chromatographic analyses despite similar fragmentation patterns. The 4S configuration of the target compound ensures metabolic stability and receptor specificity, unlike D-forms, which are often inactive .

- (4R)-4-(3-Pyridylmethyl)-L-Glutamic Acid : The R-configuration at the 4-position results in altered spatial orientation, reducing affinity for glutamate transporters like system xC−, which preferentially binds the 4S form .

Functional Analogues in Imaging and Therapy

[18F]FSPG ((4S)-4-(3-Fluoropropyl)-L-Glutamic Acid)

- Application : Used in PET imaging to monitor tumor redox status via system xC− transporter uptake.

- Comparison: Both compounds share the 4S configuration, but the fluoropropyl substituent in [18F]FSPG enhances blood-brain barrier penetration and tumor specificity. The pyridylmethyl group in the target compound may instead favor interactions with ionotropic glutamate receptors (e.g., NMDA or AMPA) .

Data Table 1: Key Properties

Kainic Acid

- Structure : Cyclic analog of L-glutamic acid with a rigid pyrrolidine backbone.

- Comparison: Kainic acid selectively activates kainate receptors due to its conformational rigidity, whereas the 4S-pyridylmethyl derivative’s flexibility allows broader interactions with metabotropic receptors (e.g., mGluR4).

Methyl Esters (e.g., 5-Methyl L-Glutamate Hydrochloride)

- Function : Esterification improves cell membrane permeability but reduces receptor binding.

- Comparison : The 4S-pyridylmethyl compound retains free carboxyl groups, enabling direct interactions with receptors, unlike methyl esters, which require intracellular hydrolysis for activation .

γ-Substituted Analogues (e.g., γ-Methylglutamic Acid)

- Activity : γ-Substitution alters metabolism, shifting pathways toward GABA synthesis. The 4S-pyridylmethyl derivative avoids this diversion, maintaining a focus on glutamate receptor modulation .

Analytical and Pharmacokinetic Differences

- Retention Time : The 4S-pyridylmethyl compound elutes later than D-glutamic acid in HPLC due to stereochemical interactions with chiral columns .

- Metabolic Stability : The pyridylmethyl group resists rapid enzymatic degradation compared to unmodified L-glutamic acid, prolonging its half-life in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。